![molecular formula C18H10Cl2FN5O2 B2492551 N-(1-(4-fluorophényl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dichlorobenzamide CAS No. 919844-36-3](/img/structure/B2492551.png)
N-(1-(4-fluorophényl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C18H10Cl2FN5O2 and its molecular weight is 418.21. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel anticancéreux
Le noyau pyrazolo[3,4-d]pyrimidine de ce composé a suscité l’intérêt en raison de son potentiel en tant qu’agent anticancéreux. Les chercheurs ont étudié sa capacité à inhiber des kinases spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses. En ciblant ces kinases, le composé pourrait perturber les voies de signalisation essentielles à la croissance tumorale .
Inhibition des kinases
Le composé sert de matière première précieuse pour la synthèse de 5-fluoropyrimidine-2-carboxamides et de 5-fluoropyrimidine-4-carboxamides. Ces dérivés se sont avérés prometteurs en tant qu’inhibiteurs de kinases, en particulier dans le contexte de l’inhibition de la protéine kinase Cθ. Les kinases jouent des rôles essentiels dans les processus cellulaires, et la modulation de leur activité peut avoir des implications thérapeutiques .
Activité antimicrobienne
Les dérivés de la pyrimidine, y compris notre composé, ont été étudiés pour leurs propriétés antimicrobiennes. Bien que le mécanisme exact reste à l’étude, leur potentiel contre divers agents pathogènes, tels que les bactéries, les virus et les champignons, en fait des candidats intéressants pour le développement de médicaments. Ces dérivés pourraient contribuer à lutter contre les maladies infectieuses .
Activité antituberculeuse
Dans le domaine du traitement de la tuberculose, les chercheurs ont étudié les dérivés de la pyrimidine. Fait intéressant, les dérivés de la N-(1-(4-fluorophényl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dichlorobenzamide avec des substitutions halogénées spécifiques (méta- et ortho-) ont présenté une activité antituberculeuse améliorée par rapport aux dérivés para-substitués. Cette découverte souligne leur potentiel dans la lutte contre ce défi de santé mondial .
Cibles biologiques
L’échafaudage pyrazolo[3,4-d]pyrimidine a été utilisé dans diverses cibles biologiques. Les chercheurs ont exploré ses interactions avec les enzymes, les récepteurs et autres biomolécules. Ces interactions peuvent conduire à de nouveaux candidats médicaments, faisant de ce composé un domaine d’étude passionnant pour les chimistes médicinaux .
Applications en chimie synthétique
Au-delà de son importance pharmacologique, les dérivés synthétiques du composé ont des applications pratiques. Par exemple, sa transformation en acide 2,4-dichloro-3,5-difluorobenzoïque met en évidence son utilité dans les voies synthétiques. Ces transformations contribuent au développement de nouvelles entités chimiques et de matériaux fonctionnels .
En résumé, la « this compound » est un composé multiforme doté d’un immense potentiel dans divers domaines scientifiques. Sa structure complexe et ses applications diverses continuent de captiver les chercheurs du monde entier. 🌟
Propriétés
IUPAC Name |
2,4-dichloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-10-1-6-13(15(20)7-10)17(27)24-25-9-22-16-14(18(25)28)8-23-26(16)12-4-2-11(21)3-5-12/h1-9H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTLAOBWNQESKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2492468.png)
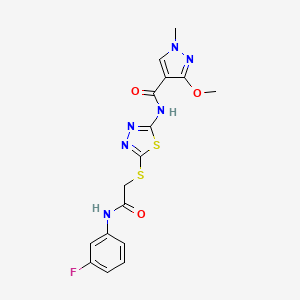

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

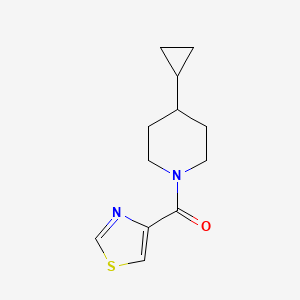
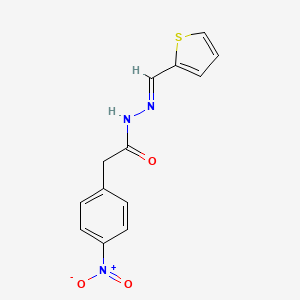
![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)
![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)
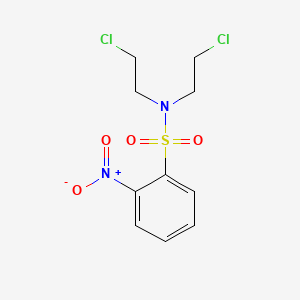

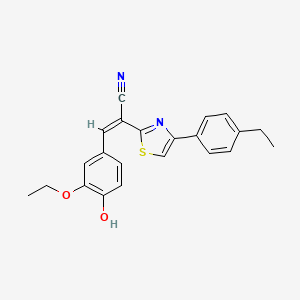
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)
